![molecular formula C20H34N2O4 B3881369 1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B3881369.png)
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Descripción general
Descripción
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol involves multiple steps, including the formation of the oxetane ring, the introduction of the diethylamino group, and the attachment of the methoxyphenoxy group. Typical reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action.
Atenolol: A selective beta-blocker used for similar therapeutic purposes.
Metoprolol: Known for its cardioselective properties.
Uniqueness
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Propiedades
IUPAC Name |
1-(diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4/c1-5-22(6-2)11-17(23)12-26-19-9-16(7-8-18(19)24-4)10-21-13-20(3)14-25-15-20/h7-9,17,21,23H,5-6,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLJEEXQOAWDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CNCC2(COC2)C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


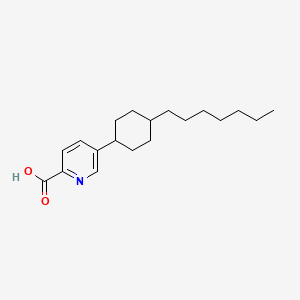
![3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE](/img/structure/B3881293.png)
![2-[[(E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid](/img/structure/B3881301.png)
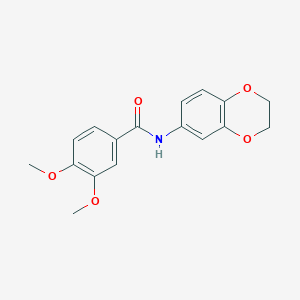
![N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)
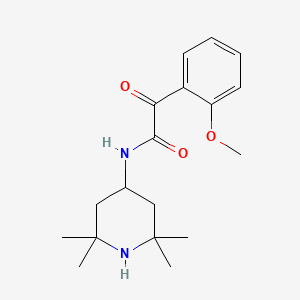
![[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate](/img/structure/B3881342.png)
![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)
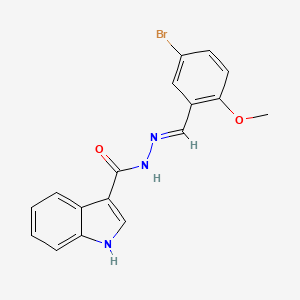

![N'-[1-(1-adamantyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3881365.png)
![N-butyl-8-methyl-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B3881366.png)
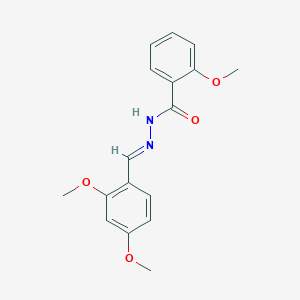
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)
